molecular formula C25H27N3O3S B3003648 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897621-33-9

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B3003648
CAS No.: 897621-33-9
M. Wt: 449.57
InChI Key: KXIXRUIAZWDYCP-UHFFFAOYSA-N
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Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a sulfonyl group, and a biphenyl carboxamide group

Mechanism of Action

Target of Action

The primary target of this compound, also known as 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant activity.

Mode of Action

This compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the function of these channels, reducing the excitability of the neurons. As a result, the frequency of action potentials is decreased, leading to a reduction in seizure activity .

Biochemical Pathways

The compound’s action on the neuronal voltage-sensitive sodium channels affects the sodium-dependent action potential pathway. By inhibiting these channels, the compound prevents the influx of sodium ions during the depolarization phase of the action potential. This disrupts the normal propagation of action potentials along the neurons, thereby exerting its anticonvulsant effect .

Result of Action

The molecular effect of the compound’s action is the inhibition of the neuronal voltage-sensitive sodium channels, which leads to a decrease in neuronal excitability . On a cellular level, this results in a reduction in the frequency of action potentials, thereby decreasing seizure activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

    Sulfonylation: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Biphenyl Carboxylic Acid: The sulfonylated phenylpiperazine is coupled with 4-biphenylcarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the sulfonyl group and biphenyl carboxamide moiety, which contribute to its distinct chemical reactivity and potential applications. Its combination of structural features sets it apart from other similar compounds and provides a basis for its diverse range of uses in scientific research.

Properties

IUPAC Name

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c29-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)26-15-20-32(30,31)28-18-16-27(17-19-28)24-9-5-2-6-10-24/h1-14H,15-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIXRUIAZWDYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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